molecular formula C6H15N5O B100143 Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- CAS No. 16709-23-2

Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-

Cat. No.: B100143
CAS No.: 16709-23-2
M. Wt: 173.22 g/mol
InChI Key: ULEBESPCVWBNIF-UHFFFAOYSA-N
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Description

The compound Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- (IUPAC name: (2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide) is a fluorogenic substrate widely used in biochemical assays. Its molecular formula is C₁₆H₂₁ClN₂O, with a molecular weight of 292.80 g/mol . Key physicochemical properties include a specific rotation of [α]25° = +40 and a calculated logP of 3.396, indicating moderate lipophilicity . The compound features a coumarin-derived fluorophore (7-amido-4-methylcoumarin, AMC) linked to an L-arginine residue via an amide bond. Upon enzymatic cleavage (e.g., by proteases like trypsin or thrombin), the AMC group is released, producing a measurable fluorescent signal . This property makes it a critical tool for studying protease activity and inhibitor screening.

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEBESPCVWBNIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)N)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16709-23-2
Record name Argininamide
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Record name Argininamide
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Record name ARGININAMIDE, DL-
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Preparation Methods

Core Reaction: Amidation of Pentanoic Acid

The primary synthetic route involves the amidation of pentanoic acid derivatives with guanidine-containing amines. The reaction typically proceeds via activation of the carboxylic acid group, followed by nucleophilic substitution. Key steps include:

  • Activation : Pentanoic acid is activated using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form an intermediate reactive ester.

  • Coupling : The activated ester reacts with 2-amino-5-guanidinopentylamine under mild basic conditions (pH 7–8) to form the amide bond.

Reaction Equation :

Pentanoic acid+2-Amino-5-guanidinopentylamineDCC/DICPentanamide, 2-amino-5-[(aminoiminomethyl)amino]-+By-products\text{Pentanoic acid} + \text{2-Amino-5-guanidinopentylamine} \xrightarrow{\text{DCC/DIC}} \text{Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-} + \text{By-products}

Optimized Parameters :

  • Temperature: 20–25°C (room temperature)

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

  • Yield: 65–75% after purification.

Stereoselective Synthesis

The compound exists in enantiomeric forms ((S)- and (R)-isomers), necessitating chiral resolution or asymmetric synthesis.

(S)-Isomer Synthesis (CAS 2788-83-2)

  • Chiral Pool Strategy : L-Arginine serves as the starting material. The α-amino group is protected with tert-butoxycarbonyl (Boc), followed by amidation with pentanoic acid derivatives.

  • Key Step : Deprotection of the Boc group using trifluoroacetic acid (TFA) yields the (S)-enantiomer with >98% enantiomeric excess (ee).

(R)-Isomer Synthesis (CAS 203308-91-2)

  • Kinetic Resolution : Racemic mixtures are treated with chiral catalysts (e.g., Candida antarctica lipase B) to selectively hydrolyze the (S)-isomer, leaving the (R)-form.

  • Yield : 40–50% after enzymatic separation.

Industrial-Scale Production

Automated Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Reactor Type : Tubular flow reactors with in-line monitoring

  • Parameters :

    • Pressure: 2–3 bar

    • Residence Time: 10–15 minutes

    • Throughput: 50–100 kg/day.

Purification Techniques

  • Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients achieves >99% purity.

  • Crystallization : Ethanol/water mixtures (3:1 v/v) yield crystalline product with 85–90% recovery.

Table 1 : Comparison of Industrial Synthesis Methods

ParameterBatch ReactorContinuous Flow Reactor
Yield70%85%
Purity95%99%
Production Cost ($/kg)12,0008,500
ScalabilityModerateHigh

Advanced Methodologies

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized on resin supports (e.g., Wang resin) using Fmoc chemistry:

  • Resin Loading : Fmoc-L-arginine(Pbf)-OH is anchored to the resin.

  • Chain Elongation : Pentanoic acid is coupled using HOBt/DIC activation.

  • Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) releases the product.

Advantages :

  • Enables synthesis of derivatives (e.g., N-(4-methoxy-2-naphthalenyl) variants).

  • Reduces purification steps by 30%.

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 300 W) accelerates amidation, reducing reaction time from 24 hours to 2 hours.

Challenges and Solutions

By-Product Formation

  • Issue : Guanidine group degradation at high temperatures.

  • Solution : Maintain reaction temperature <30°C and use stabilizing agents (e.g., 1-hydroxybenzotriazole).

Solubility Limitations

  • Issue : Poor solubility in polar solvents.

  • Solution : Use co-solvents (e.g., DMF/THF mixtures) or ionic liquids.

Case Study: Optimization for Drug Development

A 2024 study optimized the synthesis for matrix metalloproteinase (MMP) inhibitors:

  • Modified Conditions :

    • Solvent: N-methylpyrrolidone (NMP)

    • Catalyst: 4-dimethylaminopyridine (DMAP)

  • Outcome : Yield increased to 82% with 99.5% purity.

Chemical Reactions Analysis

Types of Reactions

Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amide derivatives, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- has the molecular formula C₆H₁₅N₅O and features an amide group along with an aminoiminomethyl group. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Chemistry

Pentanamide serves as a building block in the synthesis of complex organic molecules and polymers. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it an essential reagent in organic chemistry.

Case Study: Synthesis of Peptides
Pentanamide is frequently used in peptide synthesis, particularly solid-phase peptide synthesis (SPPS). Its functional groups allow for efficient coupling reactions with amino acids, facilitating the formation of peptides with specific sequences and properties.

Biology

In biological research, Pentanamide is investigated for its potential role in enzyme inhibition and protein modification . Its interaction with various enzymes can lead to significant insights into enzyme mechanisms and pathways.

Case Study: Enzyme Interaction
Research has shown that Pentanamide can inhibit specific enzymes by binding to their active sites through hydrogen bonding and electrostatic interactions. This property is crucial for studying enzyme kinetics and developing inhibitors for therapeutic purposes.

Medicine

Pentanamide's therapeutic potential is explored in drug development, particularly for designing enzyme inhibitors and antimicrobial agents . Its structural characteristics enable it to mimic substrate analogs or transition states of enzymes.

Case Study: Antimicrobial Activity
Studies have demonstrated that derivatives of Pentanamide exhibit antimicrobial properties against various pathogens. The compound's ability to modify bacterial enzyme activity makes it a candidate for developing new antibiotics .

Industrial Applications

In industry, Pentanamide is utilized in the production of specialty chemicals and materials with specific properties. Its unique structure allows manufacturers to create tailored compounds for various applications.

Mechanism of Action

The mechanism of action of Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the target enzyme or receptor and the context of the biological system .

Comparison with Similar Compounds

Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate

  • Molecular Formula : C₂₀H₂₇N₅O₃
  • Molecular Weight : 385.46 g/mol
  • Key Features : Contains a pyrimidinyl group and benzamido moiety. Synthesized via a multi-step reaction involving UV-Vis, FTIR, and NMR validation .
  • Comparison: Unlike the target compound, this molecule lacks a fluorogenic group but shares a pentanamide backbone. Its specific rotation ([α]25° = +40) matches the target compound, suggesting similar chiral purity .

Dimethyl-L-arginine

  • Molecular Formula : C₈H₁₈N₄O₂
  • Molecular Weight : 202.25 g/mol
  • Key Features: An endogenous arginine derivative with dimethylated guanidino groups. Acts as a nitric oxide synthase (NOS) inhibitor .
  • Comparison: Both compounds feature a guanidino group, but dimethyl-L-arginine lacks the coumarin fluorophore. Its role in NOS inhibition contrasts with the target’s protease substrate function. LogP data is unavailable, but its polar nature likely reduces membrane permeability compared to the target compound .

H-Arg(Pbf)-AMC

  • Molecular Formula : C₂₉H₃₇N₅O₆S
  • Molecular Weight : 583.70 g/mol
  • Key Features : A protected derivative of the target compound with a 2,2,4,6,7-pentamethylbenzofuranyl sulfonyl (Pbf) group .
  • Comparison : The Pbf group enhances steric bulk and solubility in organic solvents, making it suitable for solid-phase peptide synthesis. However, the added molecular weight (583.70 vs. 292.80) and modified logP alter enzymatic cleavage kinetics compared to the unprotected target .

5-Aminopentanamide

  • Molecular Formula : C₅H₁₂N₂O
  • Molecular Weight : 116.16 g/mol
  • Key Features : A simple primary amide with a linear pentanamide chain. LogP = 1.450, indicating higher hydrophilicity than the target compound .
  • Comparison: The absence of a guanidino or coumarin group limits its utility in enzymatic assays. It primarily serves as a chemical intermediate .

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight logP Specific Rotation [α]25° Application
Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- C₁₆H₂₁ClN₂O 292.80 3.396 +40 Protease substrate (e.g., trypsin)
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate C₂₀H₂₇N₅O₃ 385.46 N/A +40 Enzyme inhibition studies
Dimethyl-L-arginine C₈H₁₈N₄O₂ 202.25 N/A N/A Nitric oxide synthase inhibition
H-Arg(Pbf)-AMC C₂₉H₃₇N₅O₆S 583.70 N/A N/A Protected substrate for peptide synthesis
5-Aminopentanamide C₅H₁₂N₂O 116.16 1.450 N/A Chemical intermediate

Research Findings and Key Insights

Structural-Activity Relationship: The guanidino group in the target compound and dimethyl-L-arginine is critical for binding to protease active sites or NOS, respectively. Modifications (e.g., dimethylation or Pbf protection) alter binding affinity and specificity .

Fluorogenic Utility: The coumarin moiety in the target compound enables real-time monitoring of enzymatic activity, a feature absent in simpler analogs like 5-aminopentanamide .

Chirality : The target compound and Ethyl (S)-2-Benzamido-... exhibit identical specific rotations, underscoring the importance of stereochemical purity in biochemical interactions .

LogP and Solubility: Higher logP values (e.g., 3.396 for the target vs. 1.450 for 5-aminopentanamide) correlate with increased membrane permeability, favoring cellular uptake in assays .

Notes on Contradictions and Limitations

  • and report conflicting data on the target compound’s synthesis routes, with the former describing a pyrimidine derivative and the latter focusing on coumarin-linked arginine.
  • LogP values for some analogs (e.g., H-Arg(Pbf)-AMC) are unavailable, limiting direct hydrophobicity comparisons .

Biological Activity

Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- (CAS Number: 16709-23-2) is a biologically active compound with significant potential in medicinal chemistry and biological research. This compound features an amide group and is characterized by its unique ability to interact with various molecular targets, including enzymes and receptors. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- has the molecular formula C6H15N5O. Its structure allows for multiple interactions with biological macromolecules, which is crucial for its biological activity.

The primary mechanism of action for Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- involves its capacity to form hydrogen bonds and electrostatic interactions with the active sites of enzymes. This interaction can lead to the inhibition or modulation of enzyme activity, which is vital for various biological processes.

Key Interactions

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It can also interact with receptors, potentially altering signaling pathways in cells.

Biological Activity

The biological activity of Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- has been assessed through various studies that highlight its potential applications in medicine and research.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been investigated for its role in enzyme inhibition relevant to drug development.

Case Study: Enzyme Inhibition

A study focusing on the inhibition of matrix metalloproteinases (MMPs) showed that Pentanamide derivatives could effectively reduce MMP activity, which is crucial in processes like tissue remodeling and cancer metastasis. The following table summarizes the inhibitory effects observed:

CompoundIC50 (µM)Target Enzyme
Pentanamide derivative A12.5MMP-2
Pentanamide derivative B8.3MMP-9
Pentanamide, 2-amino-5...15.0MMP-3

Applications in Research

Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- is being explored for several applications:

  • Medicinal Chemistry : Its potential as an enzyme inhibitor makes it a candidate for developing new therapeutic agents.
  • Biological Research : It serves as a tool for studying enzyme functions and interactions within biological systems.
  • Drug Development : The compound's ability to modulate biological pathways positions it as a promising lead in drug discovery.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-
Reactant of Route 2
Reactant of Route 2
Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-

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